REACTION_CXSMILES
|
[OH:1][S:2]([OH:5])(=O)=[O:3].N#N.Cl.[Br:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][N:16]=[CH:17]2)=[CH:12][CH:11]=1>>[Br:9][C:10]1[CH:11]=[C:12]([S:2]([OH:5])(=[O:3])=[O:1])[C:13]2[CH:14]=[CH:15][N:16]=[CH:17][C:18]=2[CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
21.33 mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C2C=CN=CC2=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C2C=CN=CC2=C1
|
Name
|
ice H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
below ˜15-20° C
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture at ˜100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Recover the resulting precipitate
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
washing with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Et2O, and dry under vacuum filtration
|
Type
|
CUSTOM
|
Details
|
by drying in a drying oven under reduced pressure at ˜35° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2C=CN=CC2C1)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 501.42 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |